molecular formula C16H15NO6S B14740496 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 6267-31-8

2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid

Katalognummer: B14740496
CAS-Nummer: 6267-31-8
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: UVJGXBMYXPLGQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid is a synthetic organic compound that belongs to the class of benzoic acid derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Acetylation: Introduction of the acetyloxy group through acetylation of a hydroxyl group.

    Sulfonylation: Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

    Amination: Introduction of the amino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions at the acetyloxy or sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction might yield sulfides.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid: can be compared with other benzoic acid derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other benzoic acid derivatives.

Eigenschaften

CAS-Nummer

6267-31-8

Molekularformel

C16H15NO6S

Molekulargewicht

349.4 g/mol

IUPAC-Name

2-acetyloxy-4-[(4-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C16H15NO6S/c1-10-3-6-13(7-4-10)24(21,22)17-12-5-8-14(16(19)20)15(9-12)23-11(2)18/h3-9,17H,1-2H3,(H,19,20)

InChI-Schlüssel

UVJGXBMYXPLGQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C(=O)O)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.